molecular formula C9H10N2S B14372968 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine CAS No. 90070-16-9

2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine

Cat. No.: B14372968
CAS No.: 90070-16-9
M. Wt: 178.26 g/mol
InChI Key: LSQJPHAIZMBLTI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine is a heterocyclic compound that contains a diazepine ring fused to a thiophene ring. This compound is part of the thienodiazepine class, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further processed to obtain the desired thienodiazepine structure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist at gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system. This can lead to anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine is unique due to its specific substitution pattern and the presence of both methyl groups at positions 2 and 4. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

90070-16-9

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine

InChI

InChI=1S/C9H10N2S/c1-6-3-7(2)11-9-5-12-4-8(9)10-6/h4-5H,3H2,1-2H3

InChI Key

LSQJPHAIZMBLTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CSC=C2N=C(C1)C

Origin of Product

United States

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